(E,E)-1,2,5-oxadiazole-3,4-diylbis(N-hydroxy-1-phenylmethanimine)
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Overview
Description
(E)-N-({4-[(E)-(HYDROXYIMINO)(PHENYL)METHYL]-1,2,5-OXADIAZOL-3-YL}(PHENYL)METHYLIDENE)HYDROXYLAMINE is a complex organic compound that features a combination of oxadiazole and hydroxyimino functional groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-({4-[(E)-(HYDROXYIMINO)(PHENYL)METHYL]-1,2,5-OXADIAZOL-3-YL}(PHENYL)METHYLIDENE)HYDROXYLAMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions.
Introduction of the hydroxyimino group: This step might involve the reaction of an aldehyde or ketone with hydroxylamine under mild conditions.
Coupling reactions: The final step could involve coupling the oxadiazole and hydroxyimino intermediates using reagents like phosphorous oxychloride or other coupling agents.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N-({4-[(E)-(HYDROXYIMINO)(PHENYL)METHYL]-1,2,5-OXADIAZOL-3-YL}(PHENYL)METHYLIDENE)HYDROXYLAMINE can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-({4-[(E)-(HYDROXYIMINO)(PHENYL)METHYL]-1,2,5-OXADIAZOL-3-YL}(PHENYL)METHYLIDENE)HYDROXYLAMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with hydroxyimino and oxadiazole groups are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, such compounds might be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-N-({4-[(E)-(HYDROXYIMINO)(PHENYL)METHYL]-1,2,5-OXADIAZOL-3-YL}(PHENYL)METHYLIDENE)HYDROXYLAMINE would depend on its specific biological target. Generally, compounds with hydroxyimino groups can act as enzyme inhibitors by binding to the active site of enzymes and blocking their activity. The oxadiazole ring can interact with various molecular targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **(E)-N-({4-[(E)-(HYDROXYIMINO)(PHENYL)METHYL]-1,2,5-OXADIAZOL-3-YL}(PHENYL)METHYLIDENE)AMINE
- **(E)-N-({4-[(E)-(HYDROXYIMINO)(PHENYL)METHYL]-1,2,5-OXADIAZOL-3-YL}(PHENYL)METHYLIDENE)NITROSO
Uniqueness
The uniqueness of (E)-N-({4-[(E)-(HYDROXYIMINO)(PHENYL)METHYL]-1,2,5-OXADIAZOL-3-YL}(PHENYL)METHYLIDENE)HYDROXYLAMINE lies in its combination of hydroxyimino and oxadiazole functional groups. This dual functionality can confer unique chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H12N4O3 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
(NE)-N-[[4-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-1,2,5-oxadiazol-3-yl]-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C16H12N4O3/c21-17-13(11-7-3-1-4-8-11)15-16(20-23-19-15)14(18-22)12-9-5-2-6-10-12/h1-10,21-22H/b17-13+,18-14+ |
InChI Key |
KRWKSVJLWIAYIS-HBKJEHTGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=NON=C2/C(=N/O)/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=NON=C2C(=NO)C3=CC=CC=C3 |
Origin of Product |
United States |
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